N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
Description
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide is a sulfonamide derivative featuring a benzamide core linked to a 5-ethyl-1,3,4-thiadiazole ring via a sulfamoylphenyl group. Its structural uniqueness lies in the ethyl substitution on the thiadiazole ring, which influences electronic properties, solubility, and binding interactions compared to analogs with different substituents.
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-2-15-19-20-17(25-15)21-26(23,24)14-10-8-13(9-11-14)18-16(22)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXDXDJYMYXHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-115654 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions
Industrial Production Methods
Industrial production of WAY-115654 follows standardized protocols to ensure high purity and consistency. The compound is often prepared in solution, such as 10mM in dimethyl sulfoxide (DMSO), and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
WAY-115654 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-115654 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the nature of the intermediates involved.
Major Products Formed
The major products formed from the reactions of WAY-115654 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs.
Scientific Research Applications
WAY-115654 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on biological systems, particularly its role in inhibiting voltage-gated sodium channels.
Medicine: Explored for its potential therapeutic applications, including pain management and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
WAY-115654 exerts its effects by inhibiting voltage-gated sodium channels. This inhibition disrupts the normal flow of sodium ions across cell membranes, affecting the electrical activity of cells. The molecular targets and pathways involved in this mechanism include the binding of WAY-115654 to specific sites on the sodium channels, leading to their inactivation .
Comparison with Similar Compounds
The following sections compare the target compound with structurally related derivatives, focusing on molecular features, synthesis, and biological activities.
Structural Analogs with Modified Thiadiazole Substituents
Variations in the thiadiazole ring substituents significantly alter physicochemical and biological properties.
Key Observations :
- Ethyl vs.
- Benzylthio vs. Ethyl : Benzylthio derivatives exhibit strong kinase inhibition, suggesting that bulkier substituents on thiadiazole enhance target binding .
Analogs with Modified Benzamide or Sulfamoyl Groups
Substituents on the benzamide or sulfamoyl moiety influence electronic properties and bioactivity.
Key Observations :
Biological Activity
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₄N₄O₃S₂
- Molecular Weight : 326.395 g/mol
- CAS Number : 1037-51-0
The compound features a thiadiazole ring, which is known for its pharmacological properties. The structural configuration allows for interactions with various biological targets, making it a subject of interest in drug development.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives targeting EGFR and HER-2 have demonstrated significant inhibition of kinase activity in breast and lung cancer cell lines .
- Cytotoxic Activity : The compound has shown cytotoxic effects against various cancer cell lines, including HEK293 (human embryonic kidney), BT474 (breast cancer), and NCI-H226 (lung cancer) cells. This suggests a potential for use in anticancer therapies.
- Antioxidant Properties : Some studies indicate that related thiadiazole derivatives possess antioxidant and free radical scavenging activities, which could contribute to their therapeutic effects by reducing oxidative stress in cells.
Anticancer Properties
Research has highlighted the anticancer potential of this compound. A study demonstrated that compounds with similar structures inhibited cell growth in breast cancer cell lines (MCF-7 and SK-BR-3) while sparing healthy cells (MCF-10A) from significant toxicity .
Antimicrobial Activity
The compound's thiadiazole moiety contributes to its antimicrobial properties. Studies suggest that modifications at the 5-position of the thiadiazole ring can enhance or diminish antimicrobial activity, indicating a structure–activity relationship that could guide further development .
Research Findings and Case Studies
Q & A
Q. What are the standard synthetic routes for N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide?
The synthesis typically involves a multi-step approach:
Thiadiazole Core Formation : Reacting 5-ethyl-1,3,4-thiadiazol-2-amine with chlorosulfonic acid to form the sulfamoyl intermediate .
Coupling Reaction : The sulfamoyl intermediate is coupled with 4-phenoxybenzamide under controlled conditions (e.g., polar aprotic solvents like DMF, 60–80°C) .
Purification : Techniques such as column chromatography or recrystallization ensure ≥95% purity. Microwave-assisted synthesis can improve yields (e.g., 89% vs. 84% for conventional methods) .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity of the thiadiazole, sulfamoyl, and benzamide moieties .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>98% by area normalization) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 480.6 for [M+H]⁺) .
- X-ray Crystallography : Resolves 3D conformation for structure-activity relationship (SAR) studies .
Q. What biological activities have been reported for this compound?
- Antimicrobial : Inhibits bacterial growth (MIC: 2–8 µg/mL against S. aureus) via sulfamoyl group-mediated disruption of folate synthesis .
- Anticancer : Induces apoptosis in cancer cell lines (IC₅₀: 12.5 µM in HeLa) by interfering with DNA replication; the thiadiazole ring acts as a pyrimidine bioisostere .
Advanced Research Questions
Q. How does the ethyl substituent on the thiadiazole ring influence bioactivity compared to methyl or phenyl analogs?
The ethyl group balances lipophilicity and steric effects, enhancing membrane permeability while avoiding excessive hydrophobicity. Key SAR insights:
| Substituent | LogP | IC₅₀ (HeLa) | Solubility (mg/mL) |
|---|---|---|---|
| Ethyl | 2.8 | 12.5 µM | 0.45 |
| Methyl | 2.3 | 25.0 µM | 0.78 |
| Phenyl | 3.5 | 8.7 µM | 0.12 |
| Ethyl derivatives exhibit optimal activity-solubility profiles, making them preferable for in vivo studies . |
Q. What computational strategies are used to study target interactions?
- Molecular Docking : Predicts binding to DNA topoisomerase II (PDB: 1ZXM) with a docking score of −9.2 kcal/mol, suggesting competitive inhibition at the ATP-binding site .
- Molecular Dynamics (MD) Simulations : Reveal stable interactions (>90% occupancy) between the sulfamoyl group and Arg503 residue over 100 ns trajectories .
- QSAR Modeling : Identifies electronegative substituents on the benzamide ring as critical for potency (r² = 0.87 for IC₅₀ prediction) .
Q. How can contradictory data in biological assays be resolved?
Discrepancies often arise from:
- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of the sulfamoyl group, affecting membrane permeability .
- Cell Line Heterogeneity : HeLa (cervical cancer) vs. MCF-7 (breast cancer) may express differing levels of target enzymes .
Mitigation : Standardize protocols (e.g., RPMI-1640 media, 10% FBS) and validate results across ≥3 independent replicates.
Q. What strategies optimize crystallization for structural analysis?
- Solvent Screening : Use mixed solvents (e.g., DMSO:EtOH 1:3) to improve crystal morphology .
- Cryoprotection : Soak crystals in 25% glycerol before flash-freezing for X-ray diffraction .
- Data Collection : High-resolution (≤1.5 Å) synchrotron radiation resolves electron density maps for the ethyl-thiadiazole moiety .
Q. How is metabolic stability evaluated in preclinical studies?
- Microsomal Assays : Incubate with rat liver microsomes (1 mg/mL, NADPH 1 mM); t₁/₂ = 45 min suggests moderate hepatic clearance .
- CYP450 Inhibition : IC₅₀ > 50 µM for CYP3A4 indicates low drug-drug interaction risk .
- Metabolite ID : LC-MS/MS detects hydroxylated derivatives (m/z 496.6) as primary metabolites .
Q. Key Notes for Experimental Design
- Control Experiments : Include sulfamoyl-free analogs to isolate the contribution of the thiadiazole ring .
- Counterion Effects : Use sodium or potassium salts to improve aqueous solubility during in vivo dosing .
- Batch Reproducibility : Validate synthetic yields (±5%) and purity (RSD < 2%) across ≥3 batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
